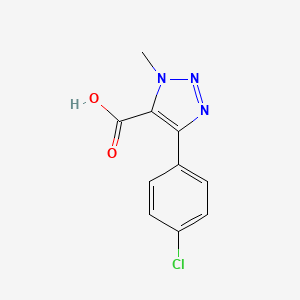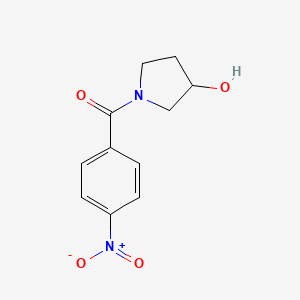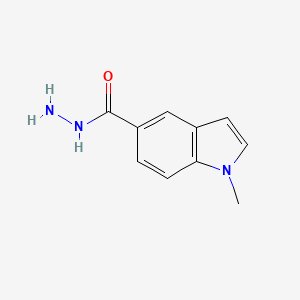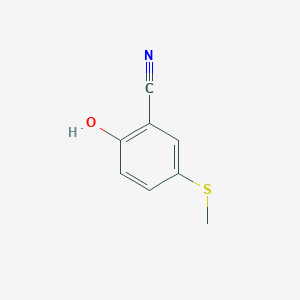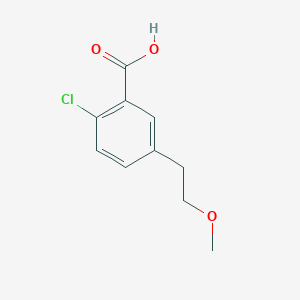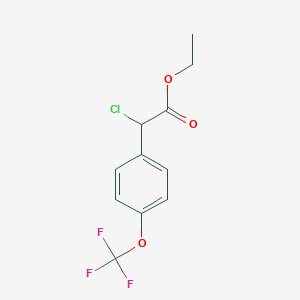![molecular formula C8H10N4S B13868071 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine is a heterocyclic compound that contains both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the pyrazole and thiazole rings followed by their linkage through an ethanamine chain. One common method involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine (Et3N). This reaction proceeds through a domino double 1,3-dipolar cycloaddition, followed by the elimination of carbon monoxide and phenylmethanthiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can be compared with other similar compounds, such as:
2-(1H-pyrazol-5-yl)ethanamine: Lacks the thiazole ring, which may result in different biological activities.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains a phenyl group instead of a thiazole ring, affecting its chemical reactivity and biological interactions.
2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine: Contains an oxadiazole ring, which may confer different properties compared to the thiazole ring.
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H10N4S/c9-3-1-6-5-13-8(11-6)7-2-4-10-12-7/h2,4-5H,1,3,9H2,(H,10,12) |
InChI Key |
HUWZZNRXEDQKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NC(=CS2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



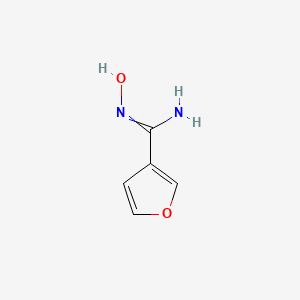
![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)

